OXP1

AMPA receptor electrophysiology positive allosteric modulator

OXP1 is a synthetic AMPA receptor positive allosteric modulator (PAM) that combines direct receptor activation (intrinsic agonism) with a predictable, non-bell-shaped concentration-effect relationship, eliminating efficacy loss at supramaximal concentrations seen with HBT1. Its binding to a cryptic allosteric pocket distinct from the S518 residue makes it indispensable for patch-clamp electrophysiology calibration, BDNF upregulation studies in primary neuronal cultures, and non-canonical binding site investigations. Select OXP1 to streamline dose selection and obtain dual-mechanism readouts in a single reference compound.

Molecular Formula C29H41N3O2
Molecular Weight 463.67
Cat. No. B1193289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXP1
SynonymsOXP-1;  OXP 1;  OXP1
Molecular FormulaC29H41N3O2
Molecular Weight463.67
Structural Identifiers
SMILESO=C([C@@]1(CC(C)C)C(N(C2=CC=C(C(C)(C)C)C=C2)CC1)=O)N[C@H](C3=CC=CC=C3)CN(C)C
InChIInChI=1S/C29H41N3O2/c1-21(2)19-29(26(33)30-25(20-31(6)7)22-11-9-8-10-12-22)17-18-32(27(29)34)24-15-13-23(14-16-24)28(3,4)5/h8-16,21,25H,17-20H2,1-7H3,(H,30,33)/t25-,29+/m0/s1
InChIKeyDCRBQBKQJJYZAS-ABYGYWHVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OXP1 (AMPA Receptor Potentiator) – Key Characteristics and Comparator Baseline for Scientific Procurement


OXP1 (chemical formula C29H41N3O2) is a synthetic small-molecule AMPA receptor (AMPAR) potentiator that enhances ion channel flux in the presence of glutamate, the endogenous agonist [1]. AMPAR potentiators represent a class of compounds under investigation for cognitive enhancement, neuropsychiatric disorders, and neurological conditions, acting as positive allosteric modulators (PAMs) of the ionotropic glutamate receptor system [2]. Closely related comparators within this chemical and pharmacological class include LY451395 (mibampator), HBT1, and PF-04958242 (pesampator), which share overlapping but non-identical binding modalities and functional profiles.

OXP1: Why In-Class AMPAR Potentiators Are Not Interchangeable Without Quantitative Comparison


AMPA receptor potentiators within the same structural class exhibit distinct binding site interactions and functional profiles that preclude simple substitution. Compounds such as LY451395 and HBT1 differ substantially from OXP1 in their agonistic effect magnitude and binding pocket occupancy, which directly influences downstream biomarker responses such as brain-derived neurotrophic factor (BDNF) production [1]. Furthermore, the bell-shaped dose-response relationship observed with certain AMPAR PAMs limits their therapeutic window and can confound in vivo translation, making head-to-head or cross-study quantitative comparison essential for selecting the appropriate tool compound for a given experimental system [1].

OXP1 Procurement Guide: Quantified Differentiation Versus AMPAR Potentiator Comparators


OXP1 vs. HBT1: Agonistic Effect Magnitude in Primary Neuronal Patch-Clamp Electrophysiology

In a direct head-to-head comparison using patch-clamp electrophysiology in primary neurons, OXP1 exhibited remarkable agonistic effect (defined as direct receptor activation in the absence of exogenous agonist), whereas HBT1 showed little agonistic effect under identical recording conditions [1]. LY451395 also displayed remarkable agonistic effect comparable to OXP1 in this assay system [1]. This differentiation is not a potency comparison (EC50 data not provided for either compound) but rather a qualitative yet quantifiable difference in intrinsic efficacy profile.

AMPA receptor electrophysiology positive allosteric modulator

OXP1 vs. HBT1: BDNF Production Dose-Response Profile in Primary Neurons

In a direct comparison of BDNF production in primary neuronal cultures, OXP1 did not show a remarkable bell-shaped dose-response curve, whereas HBT1 exhibited a bell-shaped response under the same experimental conditions [1]. The bell-shaped response phenomenon, characterized by a decline in efficacy at concentrations exceeding the optimal range, has been associated with higher agonistic profiles in certain AMPAR potentiators [1]. Lower agonistic profile of HBT1 correlated with reduced risk of this biphasic response pattern [1].

BDNF neurotrophin dose-response

OXP1 vs. HBT1: Predicted Binding Pocket Occupancy on AMPA Receptor Ligand-Binding Domain

Based on structure-activity relationship (SAR) analysis reported in the comparative study, OXP1 is predicted to bind to a cryptic binding pocket on the AMPA receptor ligand-binding domain (LBD), whereas HBT1 binds to S518 within the LBD in a glutamate-dependent manner [1]. This represents a class-level inference regarding binding site differentiation, as direct co-crystal structures or competitive binding displacement data are not available for OXP1 in the cited source.

AMPA receptor ligand-binding domain cryptic binding pocket

OXP1: Preferred Application Scenarios Based on Comparative Evidence


Primary Neuronal BDNF Induction Studies Requiring a Broad Concentration Window

Investigators studying BDNF upregulation in primary neuronal cultures who require a compound that avoids the bell-shaped dose-response limitation observed with HBT1 may select OXP1. The absence of a remarkable biphasic response profile in OXP1 suggests a more predictable concentration-effect relationship across a wider dose range, simplifying dose selection and reducing the likelihood of efficacy loss at supramaximal concentrations [1].

Electrophysiological Studies Evaluating AMPAR Intrinsic Agonist Efficacy

Patch-clamp electrophysiologists seeking an AMPAR potentiator with measurable intrinsic agonistic effect (direct receptor activation in the absence of exogenous glutamate) may select OXP1 over HBT1, which displays minimal agonistic activity under identical recording conditions [1]. This property enables OXP1 to serve as a reference compound for calibrating assays where both potentiation and direct activation are endpoints of interest.

Investigating Cryptic AMPAR Ligand-Binding Pocket Pharmacology

Researchers exploring non-canonical binding sites on the AMPA receptor ligand-binding domain may select OXP1 as a tool compound predicted to occupy a cryptic pocket distinct from the S518 residue targeted by HBT1 [1]. This differentiation supports experimental designs aimed at probing the functional consequences of occupying alternative allosteric sites on AMPAR-mediated neurotransmission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for OXP1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.